molecular formula C18H14ClN3O5 B5005252 3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5005252
M. Wt: 387.8 g/mol
InChI Key: WTDYBJREKHVEED-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy-nitrophenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and methoxy-nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and methoxylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-(2-methoxy-3-nitrophenyl)urea
  • 1-(3-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea
  • 1-(2-chlorophenyl)-3-(4-nitrophenyl)urea

Uniqueness

3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and its oxazole ring structure

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-10-16(17(21-27-10)12-5-3-4-6-13(12)19)18(23)20-14-8-7-11(22(24)25)9-15(14)26-2/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDYBJREKHVEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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